(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate
Brand Name: Vulcanchem
CAS No.: 1469982-23-7
VCID: VC0144037
InChI: InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1
SMILES: CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2
Molecular Formula: C₁₃H₁₄O₅S
Molecular Weight: 282.31

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate

CAS No.: 1469982-23-7

Cat. No.: VC0144037

Molecular Formula: C₁₃H₁₄O₅S

Molecular Weight: 282.31

* For research use only. Not for human or veterinary use.

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate - 1469982-23-7

Specification

CAS No. 1469982-23-7
Molecular Formula C₁₃H₁₄O₅S
Molecular Weight 282.31
IUPAC Name [(2R)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1
SMILES CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2

Introduction

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a chemical compound with notable structural and functional properties. It belongs to the class of oxathiolane derivatives and is characterized by its unique molecular framework that includes an oxathiolane ring, an acetoxy group, and a benzoate ester. This compound has potential applications in synthetic chemistry and pharmaceutical research due to its structural versatility.

Synthesis and Preparation

The synthesis of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate typically involves:

  • Formation of the Oxathiolane Core: The oxathiolane ring is synthesized via cyclization reactions involving thiols and epoxides under controlled conditions.

  • Esterification: The benzoate group is introduced through esterification using benzoic acid derivatives.

  • Acetylation: The acetoxy group is added through acetylation reactions using acetic anhydride or acetyl chloride.

These steps ensure high yields and purity, making the compound suitable for further applications.

Applications in Research and Industry

This compound's unique structural features make it valuable in:

  • Pharmaceutical Chemistry: As a precursor for synthesizing nucleoside analogs.

  • Organic Synthesis: Its reactive functional groups enable diverse chemical transformations.

  • Material Science: Potential use in designing functionalized polymers due to its sulfur-containing heterocyclic core.

Analytical Characterization

The structure and purity of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate can be confirmed using:

  • Nuclear Magnetic Resonance (NMR): For identifying proton and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): For functional group analysis.

  • X-ray Crystallography: For detailed structural elucidation.

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